5-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction, Paal-Knorr Thiophen Synthesis, and other methods are commonly used .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of thiophene-based compounds can vary based on the substituents attached to the thiophene ring .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can undergo C-H arylation at C2 . They can also react with elemental sulfur or EtOCS2K to form a variety of substituted thiophenes .
Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Antitumor Activity
Compounds incorporating thiophene and pyrazole moieties, similar to the target compound, have been synthesized and evaluated for their antitumor properties. For instance, a study presented the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising antitumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity
Another research avenue for thiophene-pyrazole compounds is their potential in treating depression. A study synthesized phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant activity, revealing significant effects in behavioral models (Mathew, Suresh, & Anbazhagan, 2014).
Antioxidant Agents
The catalytic synthesis of novel chalcone derivatives, featuring thiophene and pyrazole structures, has been investigated for their potent antioxidant activities, demonstrating the versatility of these compounds in scavenging free radicals (Prabakaran, Manivarman, & Bharanidharan, 2021).
Ligand Synthesis
Compounds with pyrazole cores and functionalized side chains, like the target molecule, serve as ligands in coordination chemistry, facilitating the synthesis of complex structures and catalytic systems (Grotjahn et al., 2002).
Anti-inflammatory and Radical Scavenging Agents
Thiophene-appended pyrazoles have been synthesized and assessed for their anti-inflammatory and radical scavenging properties, highlighting the potential of such compounds in developing new therapeutic agents (Prabhudeva et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene-based compounds have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-9(2)7-15-11(6-13)5-12(14-15)10-3-4-16-8-10/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUBGSFJJABFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CSC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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